molecular formula C6H4N4O B13101711 Pyrimido[5,4-C]pyridazin-8(7H)-one CAS No. 21147-71-7

Pyrimido[5,4-C]pyridazin-8(7H)-one

Katalognummer: B13101711
CAS-Nummer: 21147-71-7
Molekulargewicht: 148.12 g/mol
InChI-Schlüssel: WDWGAKMANCYRIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrimido[5,4-c]pyridazin-8(5H)-one is a heterocyclic compound that belongs to the class of pyridazines It is characterized by a fused ring system consisting of a pyrimidine ring and a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[5,4-c]pyridazin-8(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4,5,6-triphenylpyridazine with malonic acid in the presence of phosphoryl chloride . This reaction leads to the formation of the fused heterocyclic system with a bridgehead nitrogen atom.

Industrial Production Methods

While specific industrial production methods for pyrimido[5,4-c]pyridazin-8(5H)-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrimido[5,4-c]pyridazin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of pyrimido[5,4-c]pyridazin-8(5H)-one include malonic acid, phosphoryl chloride, and various nucleophiles such as piperazine and diethanolamine . Reaction conditions often involve the use of solvents like ethanol and the application of heat to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of pyrimido[5,4-c]pyridazin-8(5H)-one depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex fused heterocycles .

Wissenschaftliche Forschungsanwendungen

Pyrimido[5,4-c]pyridazin-8(5H)-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of pyrimido[5,4-c]pyridazin-8(5H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Pyrimido[5,4-c]pyridazin-8(5H)-one can be compared with other similar compounds, such as:

The uniqueness of pyrimido[5,4-c]pyridazin-8(5H)-one lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for various applications.

Eigenschaften

CAS-Nummer

21147-71-7

Molekularformel

C6H4N4O

Molekulargewicht

148.12 g/mol

IUPAC-Name

7H-pyrimido[5,4-c]pyridazin-8-one

InChI

InChI=1S/C6H4N4O/c11-6-5-4(7-3-8-6)1-2-9-10-5/h1-3H,(H,7,8,11)

InChI-Schlüssel

WDWGAKMANCYRIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=NC2=C1N=CNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.